2,4-Diamino-6-nitrotoluene

Vue d'ensemble

Description

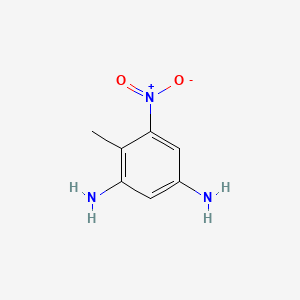

2,4-Diamino-6-nitrotoluene is an organic compound with the molecular formula C7H9N3O2. It belongs to the class of amino-nitrotoluenes, characterized by the presence of amino groups and a nitro group attached to a toluene ring . This compound is a solid, ranging in color from colorless to pale yellow, and has a distinct odor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Diamino-6-nitrotoluene can be synthesized through various methods. One common synthetic route involves the nitration of 2,4-diaminotoluene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diamino-6-nitrotoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of polyamines.

Substitution: The amino groups on the aromatic ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, polyamines, and various substituted aromatic compounds .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-DANT serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments. Its role is particularly prominent in the development of azo dyes, where it participates in diazotization reactions that yield vibrant colors essential for textiles and inks.

Synthesis Pathways

The compound can be synthesized through nitration processes involving 2,4-diaminotoluene. This reaction typically employs a mixture of concentrated nitric and sulfuric acids under controlled conditions to ensure selective nitro group introduction.

Biological Research

Biochemical Interactions

Research has indicated that 2,4-DANT interacts with nitroreductase enzymes in microorganisms. This interaction is vital for the biotransformation of nitroaromatic compounds, leading to the formation of various metabolites such as 4-N-acetylamino-2-amino-6-nitrotoluene . Such transformations are essential for understanding the degradation pathways of environmental contaminants.

Potential Therapeutic Applications

Ongoing studies are investigating the potential therapeutic uses of 2,4-DANT as a precursor for pharmaceutical compounds. Its biological activity suggests possible applications in drug development, particularly in targeting specific biochemical pathways related to microbial metabolism .

Environmental Impact

Microbial Degradation Studies

Research has shown that certain bacteria, such as Pseudomonas fluorescens, can reduce 2,4-DANT under nitrate-reducing conditions. This bioconversion process highlights the compound's role in environmental remediation efforts aimed at degrading more harmful nitroaromatic compounds like trinitrotoluene (TNT) .

Toxicological Assessments

Toxicity studies have been conducted to evaluate the effects of 2,4-DANT on various biological systems. These studies suggest potential mutagenic effects under specific conditions, emphasizing the need for careful handling and assessment in both laboratory and industrial settings .

Industrial Applications

Production of Polymers and Resins

In industrial contexts, 2,4-DANT is utilized in the production of polymers and resins. Its chemical properties allow it to participate in reactions that yield materials with desirable mechanical and thermal properties .

Case Studies

Mécanisme D'action

The mechanism of action of 2,4-diamino-6-nitrotoluene involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in redox reactions, where it can undergo reduction or oxidation depending on the reaction conditions . The specific molecular targets and pathways involved in its biological activities are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diaminotoluene: Lacks the nitro group present in 2,4-diamino-6-nitrotoluene.

2,4,6-Trinitrotoluene (TNT): Contains three nitro groups and is widely known for its explosive properties.

2-Nitrotoluene: Contains a single nitro group and lacks amino groups

Uniqueness

This compound is unique due to the presence of both amino and nitro groups on the aromatic ring.

Activité Biologique

2,4-Diamino-6-nitrotoluene (2,4-DANT) is a significant compound in environmental and biochemical research, primarily due to its role as a metabolite of 2,4,6-trinitrotoluene (TNT). This article explores the biological activity of 2,4-DANT, focusing on its biochemical interactions, cellular effects, metabolic pathways, and implications for bioremediation.

This compound has the molecular formula and is characterized by its nitro and amino functional groups. It is often encountered in studies related to explosive contamination and microbial degradation processes.

Target Enzymes : The primary targets of 2,4-DANT are nitroreductase enzymes found in various microorganisms. These enzymes catalyze the reduction of nitro groups to amino groups, facilitating the biotransformation of nitroaromatic compounds.

Biochemical Pathways : The degradation pathway for 2,4-DANT involves its conversion into several metabolites, including 2,4-dinitrotoluene. This transformation is crucial for understanding its environmental persistence and toxicity .

Biological Effects

Cellular Interactions : In microbial cells, 2,4-DANT has been shown to induce oxidative stress. This stress activates various cellular pathways, including those involved in stress response and apoptosis in mammalian cells. The compound's interaction with mitochondrial function leads to alterations in energy metabolism and can trigger apoptotic pathways .

Oxidative Stress Induction : The compound's ability to generate reactive intermediates through enzymatic reduction can lead to oxidative damage within cells. This process is particularly significant in assessing the toxicity of nitroaromatic compounds in both microbial and mammalian systems .

Metabolic Pathways

The metabolism of 2,4-DANT involves several key processes:

- Reduction Reactions : These reactions convert nitro groups into amino groups through the action of nitroreductases. The resulting metabolites can participate in further biochemical transformations .

- Conjugation Reactions : Metabolites formed from 2,4-DANT can undergo conjugation reactions such as glucuronidation and sulfation, which facilitate their excretion from organisms.

Microbial Degradation

Research has demonstrated that specific bacterial strains can effectively degrade 2,4-DANT. For instance:

- Pseudomonas aeruginosa and Acinetobacter calcoaceticus have been shown to metabolize this compound efficiently under controlled conditions. These bacteria can degrade concentrations of 6-7.4 mg L day when cultivated in mineral media .

- A mixed culture approach has been effective in enhancing degradation rates by utilizing synergistic interactions among different bacterial species .

Environmental Implications

The presence of 2,4-DANT in contaminated sites poses risks due to its toxicological properties. Studies indicate that bioremediation strategies targeting this compound can significantly reduce its concentration in soil and water systems through microbial activity .

Summary Table of Biological Activities

| Biological Activity | Details |

|---|---|

| Target Enzymes | Nitroreductases |

| Key Metabolites | 2,4-dinitrotoluene |

| Oxidative Stress Induction | Yes |

| Microbial Degradation Rate | Up to 9.2 mg L day with mixed cultures |

| Environmental Impact | Potentially toxic; subject to bioremediation |

Propriétés

IUPAC Name |

4-methyl-5-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZSBQYOXAUYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216498 | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-29-4 | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-5-NITRO-1,3-BENZENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQJ5EX5KMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-diamino-6-nitrotoluene?

A1: this compound has a molecular formula of C7H9N3O2 and a molecular weight of 183.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Techniques like 15N NMR spectrometry have been particularly useful in understanding its binding mechanisms with soil components like humic acid .

Q3: How is this compound formed?

A3: this compound is a significant metabolite formed during the anaerobic biodegradation of 2,4,6-trinitrotoluene (TNT). Microorganisms often employ a reductive pathway, sequentially converting TNT to aminodinitrotoluenes (like 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene) and ultimately to this compound , , , , , , ).

Q4: Can this compound be further degraded?

A4: While often persistent, some microorganisms demonstrate the ability to further degrade this compound. Research highlights the role of enzymes like lignin peroxidase in its oxidative transformation . Studies also show its potential conversion to aliphatic polar products, potentially organic acids, by specific bacterial strains .

Q5: What are the implications of this compound accumulation during TNT degradation?

A5: The accumulation of this compound can hinder the complete bioremediation of TNT-contaminated sites. Research shows that it can inhibit the degradation of TNT and its own removal might cease completely if it accumulates above certain levels .

Q6: How does this compound interact with soil components?

A6: 15N NMR studies reveal that this compound undergoes nucleophilic addition reactions with quinone and carbonyl groups present in soil humic acid. This interaction leads to the formation of both heterocyclic and nonheterocyclic condensation products, significantly influencing its fate in the environment .

Q7: How does the presence of enzymes influence the environmental fate of this compound?

A7: Enzymes like horseradish peroxidase can catalyze an increase in the incorporation of this compound into humic acid. This enzymatic activity can shift the binding mechanism towards imine formation, impacting its persistence and mobility in soil .

Q8: Does this compound pose any environmental risks?

A8: While research on the specific ecological effects of this compound is ongoing, its presence as a byproduct of TNT degradation raises concerns. Understanding its persistence, mobility, and potential toxicity in various environmental matrices is crucial for developing effective remediation strategies .

Q9: What analytical techniques are employed to detect and quantify this compound?

A9: Several methods are available for analyzing this compound. High-performance liquid chromatography (HPLC) coupled with various detection techniques like ultraviolet (UV) absorbance or mass spectrometry is commonly used , . Thin layer chromatography (TLC) also serves as a valuable tool for separating TNT and its degradation products, including this compound .

Q10: How can we ensure the accuracy and reliability of these analytical methods?

A10: Rigorous validation of analytical methods is essential. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness to ensure reliable and reproducible results for the detection and quantification of this compound in various matrices .

Q11: What is known about the toxicity of this compound?

A11: While more research is needed to fully understand its toxicological profile, studies indicate that this compound might exhibit lower acute toxicity compared to its parent compound, TNT, and some other TNT transformation products .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.